molecular formula C20H20ClN3O4 B11097939 N-(4-chloro-2-methylphenyl)-2-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide

N-(4-chloro-2-methylphenyl)-2-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide

Cat. No.: B11097939
M. Wt: 401.8 g/mol
InChI Key: MYVAQBFSYCKUJX-WSDLNYQXSA-N
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Description

2-(2-{(E)-1-[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZINO)-N-(4-CHLORO-2-METHYLPHENYL)-2-OXOACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes allyloxy, methoxy, and chloromethylphenyl groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{(E)-1-[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZINO)-N-(4-CHLORO-2-METHYLPHENYL)-2-OXOACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of Intermediate Hydrazone: The reaction of 4-(allyloxy)-3-methoxybenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.

    Formation of the Final Compound: The intermediate hydrazone is then reacted with 4-chloro-2-methylphenyl isocyanate in the presence of a suitable solvent such as dichloromethane, under controlled temperature conditions, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated reactors, precise control of reaction parameters, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-{(E)-1-[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZINO)-N-(4-CHLORO-2-METHYLPHENYL)-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-{(E)-1-[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZINO)-N-(4-CHLORO-2-METHYLPHENYL)-2-OXOACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-{(E)-1-[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZINO)-N-(4-CHLORO-2-METHYLPHENYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(2-{(E)-1-[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZINO)-N-(4-CHLORO-2-METHYLPHENYL)-2-OXOACETAMIDE: Shares structural similarities with other hydrazone derivatives and oxoacetamides.

    4-(ALLYLOXY)-3-METHOXYBENZALDEHYDE: An intermediate in the synthesis of the compound, with similar functional groups.

    4-CHLORO-2-METHYLPHENYL ISOCYANATE: Another intermediate, used in the final step of the synthesis.

Uniqueness

The uniqueness of 2-(2-{(E)-1-[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZINO)-N-(4-CHLORO-2-METHYLPHENYL)-2-OXOACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20ClN3O4

Molecular Weight

401.8 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-N'-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C20H20ClN3O4/c1-4-9-28-17-8-5-14(11-18(17)27-3)12-22-24-20(26)19(25)23-16-7-6-15(21)10-13(16)2/h4-8,10-12H,1,9H2,2-3H3,(H,23,25)(H,24,26)/b22-12+

InChI Key

MYVAQBFSYCKUJX-WSDLNYQXSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OCC=C)OC

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OCC=C)OC

Origin of Product

United States

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